molecular formula C17H11N3O2S B11143127 (5Z)-5-(furan-2-ylmethylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(furan-2-ylmethylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11143127
M. Wt: 321.4 g/mol
InChI Key: ZELFAWRSJCQJML-LSHJULRISA-N
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Description

The compound (5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a heterocyclic compound that features a unique combination of furan, phenylethenyl, triazolo, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common approach is the condensation of furan-2-carbaldehyde with 2-phenylethylamine to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolo-thiazole core structure

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that are environmentally benign can also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts, resulting in the saturation of the phenylethenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazolo-thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated phenylethenyl derivatives.

    Substitution: Various substituted triazolo-thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(THIOPHEN-2-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(PYRIDIN-2-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its combination of furan and triazolo-thiazole moieties, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

Molecular Formula

C17H11N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H11N3O2S/c21-16-14(11-13-7-4-10-22-13)23-17-18-15(19-20(16)17)9-8-12-5-2-1-3-6-12/h1-11H/b9-8+,14-11-

InChI Key

ZELFAWRSJCQJML-LSHJULRISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=CO4)SC3=N2

Origin of Product

United States

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